molecular formula C9H8ClN B15221806 2-(Chloromethyl)-6-methylbenzonitrile

2-(Chloromethyl)-6-methylbenzonitrile

Cat. No.: B15221806
M. Wt: 165.62 g/mol
InChI Key: XFCOFNZJYFPSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)-6-methylbenzonitrile is a high-purity organic compound offered as a key synthetic intermediate for research and development. This molecule features both a reactive chloromethyl group and a sterically directing nitrile group on an aromatic ring, making it a valuable, multifunctional building block in organic synthesis. Researchers can utilize this compound in various cross-coupling reactions, as well as in the construction of more complex heterocyclic systems and ligands for catalysis. The chloromethyl group serves as an excellent handle for further functionalization through nucleophilic substitution, allowing for the introduction of amines, alcohols, and other functionalities. The nitrile group can be hydrolyzed to carboxylic acids, reduced to amines, or participate in cyclization reactions. This compound is intended for research applications only and is not intended for diagnostic or therapeutic uses. Proper personal protective equipment, including gloves and eyeshields, should be used when handling this material. For specific storage recommendations, please refer to the product's Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8ClN

Molecular Weight

165.62 g/mol

IUPAC Name

2-(chloromethyl)-6-methylbenzonitrile

InChI

InChI=1S/C9H8ClN/c1-7-3-2-4-8(5-10)9(7)6-11/h2-4H,5H2,1H3

InChI Key

XFCOFNZJYFPSEL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)CCl)C#N

Origin of Product

United States

Chemical Reactivity and Transformational Chemistry of 2 Chloromethyl 6 Methylbenzonitrile

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group of 2-(chloromethyl)-6-methylbenzonitrile serves as a primary site for nucleophilic attack, facilitating the introduction of a wide range of functional groups.

Intermolecular Reactivity Patterns with Various Nucleophiles

The benzylic chloride in this compound is a potent electrophile, readily undergoing nucleophilic substitution with a diverse array of nucleophiles, including amines, thiols, and alkoxides. chemeurope.com The presence of the electron-withdrawing cyano group ortho to the chloromethyl group is expected to favor an S_N2 mechanism at the benzylic carbon. organicreactions.org

Studies on the analogous 2-cyanobenzyl chloride have demonstrated its high reactivity in Williamson ether synthesis with various substituted phenols. These reactions, typically carried out in the presence of a base like anhydrous potassium carbonate in a solvent such as N,N-dimethylformamide (DMF), proceed cleanly to afford 2-aryloxymethylbenzonitriles in good to excellent yields. organicreactions.org

Table 1: Intermolecular Nucleophilic Substitution Reactions of 2-Cyanobenzyl Chloride with Phenols

Nucleophile (Phenol)ProductYield (%)Reference
Phenol2-(Phenoxymethyl)benzonitrile92 organicreactions.org
4-Methylphenol2-((4-Methylphenoxy)methyl)benzonitrile95 organicreactions.org
4-Methoxyphenol2-((4-Methoxyphenoxy)methyl)benzonitrile96 organicreactions.org
4-Chlorophenol2-((4-Chlorophenoxy)methyl)benzonitrile94 organicreactions.org
4-Nitrophenol2-((4-Nitrophenoxy)methyl)benzonitrile90 organicreactions.org

The reaction of haloalkanes with ammonia (B1221849) is a well-established method for the synthesis of primary amines. chemeo.com This nucleophilic substitution reaction can, however, lead to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to the nucleophilic nature of the initially formed amine. chemeo.com To favor the formation of the primary amine, a large excess of ammonia is typically used. chemeo.com

Similarly, thiols can act as nucleophiles, displacing the chloride to form thioethers. The reactivity of thiols in such reactions is well-documented. nih.govuchicago.edu

Intramolecular Cyclization Pathways for Heterocycle Formation

The dual functionality of this compound and its derivatives makes it a valuable precursor for the synthesis of various heterocyclic systems through intramolecular cyclization.

A prominent example is the synthesis of isoindolin-1-ones. While direct intramolecular cyclization of this compound itself is not a standard route, its derivatives can undergo such reactions. For instance, N-substituted 2-alkylbenzamides can undergo intramolecular oxidative C(sp³)–N coupling to yield N-aryl-isoindolinones. mdpi.com Furthermore, cascade reactions of ortho-carbonyl-substituted benzonitriles can lead to the formation of isoindolin-1-ones. chemeurope.com

Another important class of heterocycles accessible from related starting materials are phthalazinones. The synthesis of phthalazinone derivatives can be achieved through the reaction of compounds like 2-(bromomethyl)benzaldehydes with arylhydrazines. orientjchem.org This suggests that derivatives of this compound could be similarly employed in the synthesis of substituted phthalazinones.

Chemical Transformations of the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can be converted into other important chemical moieties or participate in cycloaddition and multicomponent reactions.

Hydrolytic and Reductive Conversions for Carboxylic Acids and Amines

The nitrile group can be hydrolyzed to a carboxylic acid. The selective hydrolysis of one nitrile group in phthalonitrile (B49051) compounds to produce cyanobenzoic acids is a known transformation. chemicalbook.com This suggests that the nitrile group in this compound can be converted to a carboxylic acid, yielding 2-(chloromethyl)-6-methylbenzoic acid, under appropriate hydrolytic conditions.

Furthermore, the nitrile group is readily reduced to a primary amine. A process for the selective reduction of nitrile-functional groups to the corresponding amine using a reagent comprising cobalt chloride and a stoichiometric excess of an alkali metal borohydride (B1222165) has been described. researchgate.net Applying this to this compound would yield 2-(aminomethyl)-6-methylbenzylamine, a diamine. The reduction of cyanobenzylamine compounds to the corresponding amines is also a documented process. researchgate.netorganicreactions.org

Cycloaddition Reactions and Other Multicomponent Heterocycle Formation Involving the Nitrile Group

Nitrile groups are known to participate in [3+2] cycloaddition reactions with azides to form tetrazoles. This reaction provides a powerful tool for the synthesis of highly functionalized five-membered heterocycles. cdnsciencepub.com The transformation of the chloromethyl group to an azidomethyl group would provide a precursor for an intramolecular [3+2] cycloaddition with the nitrile, leading to a fused heterocyclic system.

The Ugi four-component reaction (Ugi-4CR) is a versatile multicomponent reaction that typically involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acetamido carboxamide derivative. chemeurope.comorganicreactions.orgmdpi.comresearchgate.netnih.gov The amine component can be generated from the reduction of the nitrile group in this compound. The resulting 2-(aminomethyl)-6-methylbenzonitrile could then be utilized in an Ugi reaction with various aldehydes, isocyanides, and carboxylic acids to generate a library of complex molecules.

Electrophilic Aromatic Substitution and Radical Reaction Investigations on the Benzonitrile (B105546) Core

The benzonitrile core of this compound is susceptible to electrophilic aromatic substitution and radical reactions, although the directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

The cyano group is a deactivating, meta-directing group for electrophilic aromatic substitution. Conversely, the methyl group is an activating, ortho-, para-directing group. The chloromethyl group is weakly deactivating and ortho-, para-directing. In the case of this compound, the directing effects of the methyl and chloromethyl groups would favor substitution at the positions ortho and para to them, while the cyano group would direct incoming electrophiles to the meta position. The interplay of these directing effects would determine the final substitution pattern. Studies on the nitration of 2,3- and 3,4-dimethylbenzonitriles have shown that the reaction can proceed via the formation of adducts which then rearomatize. nih.gov

Free-radical bromination of alkylaromatics is a known method for side-chain halogenation. While the primary focus is often on the benzylic positions, radical reactions can also occur on the aromatic ring under certain conditions. For instance, the reaction of benzonitrile with chlorine under free-radical conditions can lead to substitution on the aromatic ring. cdnsciencepub.com In the case of this compound, radical reactions could potentially lead to further substitution on the methyl group or the aromatic ring.

Metal-Catalyzed Coupling Reactions Involving the Chloromethyl Unit or Aromatic Halogens

The presence of the chloromethyl group in this compound makes it a prime candidate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While the nitrile group can sometimes influence the catalytic cycle, the reactivity of the benzylic chloride is often the focal point for such transformations.

Research in the broader field of cross-coupling reactions has extensively documented the utility of benzyl (B1604629) halides in forming new chemical bonds. For instance, iron-catalyzed cross-electrophile coupling of benzyl halides with disulfides has been shown to produce thioether products efficiently. organic-chemistry.orgacs.org This methodology is notable for its use of an earth-abundant and low-toxicity metal, proceeding without the need for an external reductant or photoredox conditions. organic-chemistry.orgacs.org While not specifically detailing the use of this compound, these findings suggest a potential pathway for its functionalization.

Similarly, cooperative catalytic systems have been developed for the coupling of benzyl chlorides and bromides with electron-deficient alkenes. acs.org These reactions often proceed under mild conditions and exhibit good functional group tolerance. acs.org The electron-withdrawing nature of the nitrile group in this compound could potentially influence the reactivity of the chloromethyl group in such transformations.

Although specific studies detailing the metal-catalyzed coupling reactions of this compound are not prevalent in the reviewed literature, the general reactivity of benzyl chlorides provides a strong basis for predicting its behavior. The following table outlines hypothetical reaction parameters for common cross-coupling reactions, based on established methodologies for similar substrates.

Table 1: Potential Metal-Catalyzed Cross-Coupling Reactions of this compound

Reaction TypeCoupling PartnerCatalyst System (Example)Base (Example)Solvent (Example)Potential Product
Suzuki-Miyaura Coupling Arylboronic acidPd(PPh₃)₄K₂CO₃Toluene (B28343)/Water2-(Arylmethyl)-6-methylbenzonitrile
Sonogashira Coupling Terminal alkynePdCl₂(PPh₃)₂ / CuIEt₃NTHF2-(Alkynylmethyl)-6-methylbenzonitrile
Buchwald-Hartwig Amination AminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane2-((Aminomethyl)-6-methylbenzonitrile
Heck Reaction AlkenePd(OAc)₂ / P(o-tol)₃Et₃NDMF2-(Alkenylmethyl)-6-methylbenzonitrile
Kumada Coupling Grignard reagentNiCl₂(dppp)-THF/Ether2-(Alkyl/Arylmethyl)-6-methylbenzonitrile

This table is illustrative and based on general knowledge of cross-coupling reactions. Specific conditions for this compound would require experimental validation.

Further research into the application of modern cross-coupling technologies to this compound is warranted. The interplay between the chloromethyl and nitrile functionalities under various catalytic conditions could lead to novel synthetic routes for a diverse range of complex molecules. The development of such methodologies would be of significant interest to the fields of medicinal and materials chemistry.

Design, Synthesis, and Exploration of Derivatives and Analogues of 2 Chloromethyl 6 Methylbenzonitrile

Methodological Design Principles for Structural Diversification of the Benzonitrile (B105546) Scaffold

The design of derivatives based on the 2-(chloromethyl)-6-methylbenzonitrile scaffold is guided by established principles of medicinal chemistry and materials science. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural modifications influence the biological activity or material properties of the resulting compounds. researchgate.netnih.gov For instance, the introduction of halogens or electron-withdrawing groups can significantly alter the electronic properties of the benzonitrile ring, which may enhance interactions with biological targets. researchgate.net Conversely, the addition of electron-donating groups might be employed to modulate other characteristics. researchgate.net

Key design strategies for diversifying the benzonitrile scaffold include:

Isosteric and Bioisosteric Replacement: This involves substituting parts of the molecule with other atoms or groups that have similar physical or chemical properties, with the aim of enhancing a desired property or reducing toxicity. The tetrazole ring, for example, is a well-known bioisostere for the carboxylic acid group and can be used to modify the nitrile moiety. researchgate.netbeilstein-journals.org

Conformational Restriction: Introducing cyclic structures or bulky groups can lock the molecule into a specific conformation, which may lead to higher affinity for a biological target.

Scaffold Hopping: This strategy involves replacing the central benzonitrile core with a different, often heterocyclic, ring system while maintaining the key pharmacophoric features.

Functional Group Interconversion: The reactive chloromethyl and nitrile groups serve as handles for a wide range of chemical transformations, allowing for the introduction of diverse functionalities.

These design principles are often employed in an iterative process, where synthesized compounds are evaluated, and the results are used to inform the design of the next generation of derivatives. dovepress.comacs.org

Functionalization Strategies at the Chloromethyl Moiety for Complex Building Blocks

The chloromethyl group in this compound is a highly reactive site, making it an ideal point for introducing structural diversity. As a benzylic halide, it readily participates in nucleophilic substitution reactions, allowing for the attachment of a wide array of functional groups.

Synthesis of Nitrogen-, Oxygen-, Sulfur-, and Phosphorus-Containing Analogues

The versatility of the chloromethyl group is demonstrated by its reaction with various nucleophiles to generate a library of analogues.

Nitrogen-Containing Analogues: Amines, azides, and other nitrogen nucleophiles can displace the chloride to form new C-N bonds. For example, reaction with primary or secondary amines yields the corresponding aminomethyl derivatives. The use of sodium azide (B81097) provides access to azidomethyl compounds, which can be further transformed into other nitrogen-containing functionalities like triazoles.

Oxygen-Containing Analogues: Alkoxides, phenoxides, and carboxylates react with this compound to form ethers and esters, respectively. rsc.orgrsc.org These reactions are typically carried out in the presence of a base to generate the nucleophilic oxygen species.

Sulfur-Containing Analogues: Thiolates are excellent nucleophiles and react readily to form thioethers. nih.govcore.ac.uk These thioethers can be further oxidized to sulfoxides and sulfones, expanding the range of accessible sulfur-containing derivatives. nih.govnih.govresearchgate.net

Phosphorus-Containing Analogues: The Arbuzov reaction is a classic method for forming carbon-phosphorus bonds. mdpi.commdpi.com Reaction of this compound with a trialkyl phosphite would yield the corresponding phosphonate ester. nih.govnih.govresearchgate.net These compounds are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethyl Moiety
NucleophileResulting Functional GroupGeneral Reaction Scheme
R-NH₂ (Amine)-CH₂-NH-R (Secondary Amine)General Reaction Scheme
R-O⁻ (Alkoxide)-CH₂-O-R (Ether)
R-S⁻ (Thiolate)-CH₂-S-R (Thioether)
P(OR)₃ (Trialkyl phosphite)-CH₂-P(O)(OR)₂ (Phosphonate ester)

Construction of Fused and Bridged Systems via Intramolecular Reactions

The reactive nature of the chloromethyl group also allows for its participation in intramolecular reactions to construct more complex, rigid structures. By tethering a nucleophile to another position on the benzonitrile scaffold, subsequent intramolecular cyclization can lead to the formation of fused or bridged ring systems. nih.govnih.gov

For example, if a nucleophilic group is introduced at the ortho position to the chloromethyl group, an intramolecular cyclization can lead to the formation of a five- or six-membered ring fused to the benzonitrile core. rsc.orgrsc.org The choice of the tethered nucleophile and the reaction conditions will determine the size and nature of the newly formed ring. thieme-connect.de Similarly, by strategically placing a nucleophile on a side chain attached to the aromatic ring, intramolecular reactions can be designed to form bridged bicyclic systems. nih.govnih.gov These types of transformations are powerful tools for creating conformationally constrained molecules, which are often of interest in drug discovery and materials science. nih.gov

Nitrile Group Modifications for Expanded Chemical Space

The nitrile group of this compound is another key site for chemical modification, offering a variety of synthetic transformations to expand the chemical space of its derivatives. libretexts.orglibretexts.orgebsco.com

One of the most common and synthetically useful transformations of the nitrile group is its conversion to a tetrazole ring. organic-chemistry.org This is typically achieved through a [3+2] cycloaddition reaction with an azide, such as sodium azide, often in the presence of a Lewis acid. researchgate.netchalcogen.ronih.gov The resulting tetrazole is a bioisostere of a carboxylic acid and can significantly alter the physicochemical properties of the parent molecule, including its acidity and lipophilicity. researchgate.netbeilstein-journals.org

Other important modifications of the nitrile group include:

Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, passing through an amide intermediate. libretexts.orgebsco.com This transformation introduces a highly polar functional group and provides a handle for further derivatization, such as ester or amide formation.

Reduction: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride. libretexts.orglibretexts.org This provides access to a new class of derivatives with a basic amino group.

Addition of Organometallic Reagents: Grignard reagents and other organometallic compounds can add to the nitrile carbon to form, after hydrolysis, ketones. libretexts.orglibretexts.org This allows for the introduction of new carbon-carbon bonds and the creation of more complex molecular architectures.

Table 2: Key Modifications of the Nitrile Group
ReactionReagentsProduct Functional Group
CycloadditionNaN₃, Lewis AcidTetrazole
HydrolysisH₃O⁺ or OH⁻Carboxylic Acid
ReductionLiAlH₄Primary Amine
AdditionR-MgBr, then H₂OKetone

Aromatic Ring Functionalization for Advanced Molecular Architectures

Direct functionalization of the aromatic ring of this compound provides a powerful avenue for the synthesis of advanced molecular architectures. organic-chemistry.org The existing substituents, a methyl group and a chloromethyl group, will direct incoming electrophiles to specific positions on the ring. Both of these groups are ortho, para-directing; however, steric hindrance from the two ortho substituents will likely favor substitution at the para position to the methyl group (position 4) and the para position to the chloromethyl group (position 4).

Common electrophilic aromatic substitution reactions that can be employed include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. The nitro group can be subsequently reduced to an amino group, providing a versatile handle for further functionalization.

Halogenation: Introduction of bromine or chlorine using a Lewis acid catalyst. The resulting aryl halides are valuable substrates for a wide range of cross-coupling reactions. nih.govnih.gov

Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups using an acyl chloride or alkyl halide in the presence of a Lewis acid. These reactions allow for the formation of new carbon-carbon bonds directly on the aromatic ring. beilstein-journals.org

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Furthermore, modern cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be utilized if a halo-substituted derivative of this compound is first prepared. researchgate.net These powerful reactions allow for the formation of C-C, C-N, and C-O bonds with a high degree of control and are indispensable tools for the construction of complex molecules. beilstein-journals.org

Advanced Mechanistic Investigations of Reactions Involving 2 Chloromethyl 6 Methylbenzonitrile

Transition State Analysis and Reaction Intermediate CharacterizationNo computational or experimental analyses of the transition states or characterization of reaction intermediates for reactions of 2-(Chloromethyl)-6-methylbenzonitrile were available in the surveyed literature.

Based on a comprehensive search of publicly available scientific literature and chemical databases, detailed experimental data specifically for the spectroscopic and crystallographic characterization of this compound is not available. Research articles and database entries providing specific ¹H NMR, ¹³C NMR, 2D NMR, Solid-State NMR, IR, Raman, HRMS, or MS/MS spectra and data for this particular compound could not be located.

The available literature often discusses related but structurally distinct isomers, such as 2-chloro-6-methylbenzonitrile (B1583042) or 4-(chloromethyl)benzonitrile. However, per the specific constraints of the request, information on these related compounds cannot be used as a substitute.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for this compound as outlined in the user's request. The creation of such an article would require access to primary research data that does not appear to have been published.

Methodologies for Spectroscopic and Crystallographic Characterization in 2 Chloromethyl 6 Methylbenzonitrile Research

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

X-ray crystallography stands as a definitive method for determining the precise three-dimensional structure of a crystalline solid at the atomic level. This technique provides detailed information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, which is crucial for understanding the compound's physical and chemical properties.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction (SCXRD) is the gold standard for obtaining an unambiguous molecular structure. carleton.edu This non-destructive technique involves directing a beam of X-rays onto a single, well-ordered crystal of the target compound. The resulting diffraction pattern is then analyzed to generate a detailed three-dimensional model of the molecule and its arrangement in the crystal. carleton.edu

In a hypothetical SCXRD study of 2-(Chloromethyl)-6-methylbenzonitrile, the key parameters that would be determined are presented in Table 1.

Table 1: Key Parameters Obtainable from Single-Crystal X-ray Diffraction

ParameterDescriptionSignificance
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the basic repeating unit of the crystal.Fundamental to defining the crystal system and overall crystal structure.
Space Group The set of symmetry operations that describe the arrangement of molecules in the unit cell.Provides insight into the symmetry of the crystal packing.
Atomic Coordinates The precise x, y, and z coordinates of each atom within the unit cell.Allows for the determination of molecular geometry, including bond lengths and angles.
Bond Lengths & Angles The distances between bonded atoms and the angles between adjacent bonds.Confirms the connectivity of the molecule and reveals any structural strain or unusual bonding.
Torsion Angles The dihedral angles that describe the conformation of the molecule, such as the orientation of the chloromethyl group relative to the benzene (B151609) ring.Defines the three-dimensional shape and potential rotational isomers (conformers).
Crystal Packing The arrangement of molecules relative to each other in the crystal lattice, including intermolecular interactions like C-H···π interactions.Influences physical properties such as melting point, solubility, and density.

For comparison, the crystal structure of an isomer, 4-(chloromethyl)benzonitrile, has been determined to be orthorhombic with the space group Pnma. kab.ac.ug An analysis of this compound would similarly reveal its unique crystal system and packing arrangement, influenced by the different substitution pattern on the benzene ring.

Powder X-ray Diffraction Applications for Polymorphism Research

Powder X-ray diffraction (PXRD) is a powerful and widely used technique for the characterization of crystalline solids. nanoqam.ca Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. units.it This method is particularly valuable in the pharmaceutical and materials science fields for identifying crystalline phases and investigating polymorphism. americanpharmaceuticalreview.commdpi.com

Polymorphism is the ability of a solid material to exist in more than one crystal structure. ucl.ac.uk Different polymorphs of the same compound can exhibit distinct physical properties, including solubility, melting point, and stability. mdpi.com Therefore, identifying and controlling polymorphism is critical in many applications.

In the context of this compound, PXRD would be the primary tool for polymorphism research. The process would involve:

Generating a Reference Pattern: A calculated PXRD pattern would ideally be generated from single-crystal X-ray diffraction data. Alternatively, an experimental pattern from a confirmed pure sample would serve as the reference.

Sample Analysis: Different batches of this compound, prepared under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates), would be analyzed by PXRD.

Pattern Comparison: The resulting diffraction patterns are unique "fingerprints" for each crystalline phase. frontiersin.org The appearance of new peaks, shifts in peak positions, or changes in relative peak intensities between different samples would indicate the presence of a new polymorphic form. mdpi.com

Table 2: Application of PXRD in Polymorphism Screening of this compound

Analysis TypeInformation ObtainedSignificance for Polymorphism Research
Phase Identification Each crystalline polymorph produces a unique diffraction pattern.Allows for the unambiguous identification of different polymorphs and the detection of mixtures.
Quantitative Analysis The relative intensities of diffraction peaks can be used to determine the proportion of each polymorph in a mixture.Crucial for quality control and ensuring the consistency of the solid form. americanpharmaceuticalreview.com
Crystallinity Assessment The presence of sharp diffraction peaks indicates a crystalline material, while a broad, diffuse halo suggests an amorphous solid.Can distinguish between crystalline polymorphs and a non-crystalline (amorphous) form. units.it
Stability Studies PXRD can be used to monitor changes in the crystalline form of a sample over time or under different temperature and humidity conditions.Helps to determine the most stable polymorph and assess the potential for phase transformations during storage or processing. units.it

While no specific studies on the polymorphism of this compound were identified, the principles of PXRD provide a clear methodology for such an investigation.

UV-Visible Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. It provides information about the electronic transitions within a molecule, particularly those involving π electrons and non-bonding (n) electrons. analis.com.my

For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the substituted benzene ring, which acts as a chromophore (the part of a molecule responsible for its color). The primary electronic transitions anticipated are π → π* transitions, which are characteristic of aromatic systems.

The presence of substituents on the benzene ring—the chloromethyl group, the methyl group, and the nitrile group—influences the energy of these transitions and thus the wavelength of maximum absorption (λmax).

Nitrile Group (-CN): The cyano group is an electron-withdrawing group that can extend the conjugation of the π system. libretexts.org

Methyl Group (-CH₃): The methyl group is a weak electron-donating group. libretexts.org

Chloromethyl Group (-CH₂Cl): The chloromethyl group is generally considered to be weakly electron-withdrawing.

These substituents can cause shifts in the absorption bands compared to unsubstituted benzonitrile (B105546). These shifts are categorized as:

Bathochromic Shift (Red Shift): A shift to a longer wavelength.

Hypsochromic Shift (Blue Shift): A shift to a shorter wavelength.

Hyperchromic Effect: An increase in absorption intensity.

Hypochromic Effect: A decrease in absorption intensity.

The UV-Vis spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would likely exhibit strong absorption bands in the UV region, characteristic of substituted benzenes. The expected transitions are detailed in Table 3.

Table 3: Expected Electronic Transitions for this compound

TransitionDescriptionExpected Wavelength RegionExpected Intensity
π → π Excitation of an electron from a π bonding orbital to a π antibonding orbital.Shorter UV region (around 200-280 nm)High (Strong absorption)
n → π Excitation of a non-bonding electron (from the nitrogen atom of the nitrile group) to a π antibonding orbital.Longer UV region (potentially > 270 nm)Low (Weak absorption)

A study on 2-amino-4-chlorobenzonitrile (B1265954) showed two main absorption peaks corresponding to π → π* and n → π* transitions. analis.com.my A similar pattern would be expected for this compound, with the exact λmax values being specific to its substitution pattern. By analyzing the UV-Vis spectrum, researchers can gain insights into the electronic structure and the extent of conjugation within the molecule.

Computational and Theoretical Chemistry Studies of 2 Chloromethyl 6 Methylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. nih.govbsu.bybsu.by By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and molecular orbitals, which are key to predicting chemical properties and reactivity.

The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic properties and reactivity of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netresearchgate.net

For 2-(Chloromethyl)-6-methylbenzonitrile, the analysis of its FMOs reveals how charge transfer can occur within the molecule. researchgate.net The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attacks. Quantum chemical calculations can determine the energies of these orbitals, from which various chemical reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. dergipark.org.trmdpi.com

Table 1: Key Chemical Reactivity Descriptors Derived from HOMO-LUMO Energies Note: The values below are illustrative for a benzonitrile (B105546) derivative and would be specifically calculated for this compound using DFT methods.

Descriptor Formula Significance
HOMO Energy (EHOMO) - Indicates electron-donating ability
LUMO Energy (ELUMO) - Indicates electron-accepting ability
Energy Gap (ΔE) ELUMO - EHOMO Determines chemical stability and reactivity
Electronegativity (χ) -(ELUMO + EHOMO)/2 Measures the power of an atom/group to attract electrons
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron distribution
Chemical Softness (S) 1/(2η) Reciprocal of hardness, indicates higher reactivity
Chemical Potential (μ) (EHOMO + ELUMO)/2 Describes the escaping tendency of electrons from a system

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards charged species. uni-muenchen.de The MEP map illustrates the electrostatic potential on the molecule's electron density surface, using a color-coded scheme to identify electron-rich and electron-poor regions. uni-muenchen.deyoutube.com

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. For this molecule, the highest negative potential is expected around the nitrogen atom of the nitrile group (C≡N) due to its high electronegativity and lone pair of electrons.

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. Positive potential would likely be observed around the hydrogen atoms of the methyl and chloromethyl groups, as well as the carbon atom of the chloromethyl group due to the electron-withdrawing effect of the chlorine atom.

This visual representation of charge distribution provides critical insights into intermolecular interactions and the specific sites where the molecule is most likely to react.

Density Functional Theory (DFT) Applications for Molecular Geometry Optimization and Vibrational Frequency Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost for studying molecular systems. researchgate.netnih.govnih.gov It is particularly effective for optimizing molecular geometries and predicting vibrational spectra.

The process of geometry optimization involves finding the lowest energy arrangement of atoms in the molecule, which corresponds to its most stable conformation. nih.govnih.gov For this compound, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can determine precise bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

Table 2: Predicted Geometrical Parameters of 2-Chloro-6-methylbenzonitrile (B1583042) (a related compound) using DFT Source: Based on data from studies on similar substituted benzonitriles. researchgate.netresearchgate.net

Parameter Bond/Angle Calculated Value
Bond Length C≡N ~1.15 Å
C-Cl ~1.74 Å
C-C (ring) ~1.39 - 1.41 Å
C-CH3 ~1.51 Å
Bond Angle C-C-C (ring) ~118° - 121°
C-C-CN ~120°

Furthermore, DFT calculations can predict the harmonic vibrational frequencies of the molecule. chemrxiv.orgsemanticscholar.org These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to help assign the observed spectral bands to specific molecular vibrations. researchgate.net Potential Energy Distribution (PED) analysis is often employed to quantify the contribution of different internal coordinates to each normal mode of vibration, confirming assignments for stretching, bending, and torsional modes. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics focuses on the electronic structure of a static molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and intermolecular interactions. nih.govnih.gov

For this compound, MD simulations can be used to:

Analyze Conformational Flexibility: Study the rotation around single bonds, such as the C-C bonds connecting the chloromethyl and methyl groups to the benzene (B151609) ring. This helps identify the most stable conformers and the energy barriers between them.

Simulate Intermolecular Interactions: Investigate how the molecule interacts with solvent molecules or other species in a condensed phase. This is crucial for understanding its behavior in solution and its potential to form aggregates or interact with biological targets.

MD simulations provide a bridge between the properties of a single molecule and its behavior in a macroscopic system.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an indispensable tool for predicting and interpreting various types of spectra. unibo.itunibo.it Beyond vibrational frequencies, theoretical methods can accurately predict other spectroscopic parameters for this compound.

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate the electronic transitions of a molecule. researchgate.net This method can predict the absorption wavelengths (λmax) and oscillator strengths of electronic excitations, which correspond to the peaks observed in an experimental UV-Vis spectrum. bsu.bybsu.by Analysis of the molecular orbitals involved in these transitions provides insight into the nature of the electronic excitations (e.g., π→π* or n→π*).

NMR Spectra: Quantum chemical methods can also predict Nuclear Magnetic Resonance (NMR) parameters. By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), it is possible to predict the chemical shifts that would be observed in an NMR experiment. These predictions are valuable for confirming molecular structure and assigning experimental NMR signals.

Reactivity Prediction and Reaction Barrier Calculations

A primary goal of computational chemistry is to predict the chemical reactivity of molecules and elucidate reaction mechanisms. escholarship.org For this compound, theoretical calculations can provide both qualitative and quantitative predictions of its reactivity.

The FMO analysis (HOMO-LUMO) and MEP maps, as discussed in section 7.1, offer a qualitative picture of reactivity by identifying the most likely sites for chemical attack. researchgate.net DFT calculations can take this a step further by quantitatively modeling chemical reactions. By locating the transition state (TS) structures along a reaction coordinate, chemists can calculate the activation energy, or reaction barrier, for a specific transformation. escholarship.org This information is vital for understanding reaction kinetics and predicting whether a proposed reaction is feasible under given conditions. For instance, calculations could determine the energy barriers for nucleophilic substitution at the chloromethyl group, providing a deeper understanding of the molecule's synthetic utility.

Strategic Applications of 2 Chloromethyl 6 Methylbenzonitrile As a Building Block in Synthetic Organic Chemistry

Synthesis of Diverse Heterocyclic Compound Classes

The unique substitution pattern of 2-(Chloromethyl)-6-methylbenzonitrile makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems. The ortho positioning of the reactive sites is conducive to intramolecular cyclization reactions, leading to the formation of fused ring systems.

Nitrogen-Containing Heterocycles (e.g., azoles, diazepines, purines)

The compound is a key starting material for various nitrogen-containing heterocycles through reactions involving both the chloromethyl and nitrile functionalities.

Isoindolinones: The benzylic chloride moiety allows for facile reaction with primary amines to yield N-substituted isoindolinones. In a typical reaction, the amine displaces the chloride, and the resulting secondary amine undergoes an intramolecular cyclization by attacking the nitrile group, which hydrolyzes to form the lactam ring of the isoindolinone core. This method provides a direct route to 3-substituted isoindolinones, which are precursors to biologically active molecules, including aristolactam natural products. nih.gov

Phthalazinones: Phthalazinones can be synthesized from this compound following a two-step sequence. First, the methyl group is oxidized to a carboxylic acid, yielding 2-(chloromethyl)-6-cyanobenzoic acid. Subsequent reaction with hydrazine (B178648) hydrate (B1144303) leads to a cyclocondensation reaction, where the hydrazine reacts with both the carboxylic acid and the chloromethyl group (after initial substitution by the second hydrazine nitrogen) to form the bicyclic phthalazinone structure. researchgate.netnih.gov These heterocycles are known pharmacophores with a range of biological activities. ekb.egmdpi.comnih.gov

Diazepine (B8756704) Analogues: The synthesis of benzodiazepine-type structures can be envisioned through multi-step pathways. One approach involves the conversion of the nitrile group to an amino group, followed by reaction of the resulting ortho-aminobenzylamine derivative with a suitable 1,3-dicarbonyl compound or its equivalent. Alternatively, reaction of 2-acylbenzonitriles (obtainable by oxidation of the methyl group and subsequent functionalization) with hydrazines can lead to the formation of diazepine rings. nih.govnih.govsemanticscholar.org While direct synthesis from the title compound is complex, it serves as a precursor to the necessary ortho-disubstituted aromatic intermediates.

Heterocycle ClassSynthetic ApproachKey IntermediatesPotential Applications
IsoindolinonesDirect cyclization with primary amines.N/A (Direct reaction)Precursors for aristolactam natural products. nih.gov
PhthalazinonesOxidation of methyl group, then cyclocondensation with hydrazine.2-carboxy-6-(chloromethyl)benzonitrilePharmacological agents. nih.gov
DiazepinesMulti-step synthesis involving modification of nitrile and/or methyl group.Ortho-aminobenzylamines, 2-acylbenzonitrilesCNS active agents. nih.govrsc.org

Oxygen- and Sulfur-Containing Heterocycles

The electrophilic nature of the chloromethyl group makes it susceptible to attack by oxygen and sulfur nucleophiles, enabling the synthesis of corresponding heterocycles.

Oxygen-Containing Heterocycles: Isobenzofuran (B1246724) derivatives can be prepared from this compound. This typically requires initial transformation of the nitrile group. For instance, hydrolysis of the nitrile to a carboxylic acid, followed by reduction, would yield a hydroxymethyl group. The resulting 2-(chloromethyl)-6-(hydroxymethyl)toluene can then undergo intramolecular Williamson ether synthesis, where the alkoxide formed from the hydroxymethyl group displaces the benzylic chloride to form the isobenzofuran ring system. nih.govnih.govabo.fi

Sulfur-Containing Heterocycles: The reaction with sulfur nucleophiles provides a route to sulfur-containing heterocycles. For example, reaction with sodium sulfide (B99878) would lead to the formation of a bicyclic thiepine (B12651377) derivative through a double nucleophilic substitution. A more common approach involves reaction with thiourea (B124793). beilstein-journals.org The thiourea sulfur atom displaces the chloride, forming a thiouronium salt. Subsequent intramolecular cyclization involving the nitrile group, often promoted by base and followed by hydrolysis, can lead to the formation of fused aminothiazole ring systems.

Heterocycle ClassSynthetic ApproachNucleophileKey Reaction Type
IsobenzofuransModification of nitrile, then intramolecular etherification.Oxygen (from internal -CH₂OH)Williamson Ether Synthesis
Fused ThiazolesReaction with thiourea followed by intramolecular cyclization.Sulfur (from Thiourea)Nucleophilic Substitution/Cyclization

Precursor for Complex Natural Product Analogue Synthesis

The utility of this compound extends to the synthesis of analogues of complex natural products. Its ability to form key heterocyclic cores makes it a valuable starting point in multi-step synthetic sequences. nih.govmdpi.com A notable example is its role as a precursor for the synthesis of isoindolinone-based intermediates that are central to the construction of aristolactam alkaloids. nih.gov The synthesis begins with the reaction of this compound with a primary amine, leading to an N-substituted isoindolinone. This core structure can then be further elaborated through various synthetic transformations to build the complex polycyclic framework of aristolactam analogues. This strategy, often referred to as divergent synthesis, allows for the creation of a library of related natural product analogues from a common intermediate, facilitating structure-activity relationship studies. mdpi.com

Role in the Design and Synthesis of Advanced Functional Materials Precursors

The distinct functionalities of this compound make it a candidate for the synthesis of monomers and precursors for advanced functional materials. empa.ch

Functional Polymers: The reactive chloromethyl group allows for the grafting of this molecule onto existing polymer backbones or for its use as a monomer in polymerization reactions. asianpubs.orgresearchgate.net For instance, it can be used in a manner similar to chloromethyl styrene. The chloromethyl group can be converted into other functional groups (e.g., vinyl, acrylate) to produce a polymerizable monomer. The resulting polymers, containing the cyano- and methyl-substituted aromatic rings, may exhibit interesting thermal or optical properties. Furthermore, the nitrile groups within the polymer can be subsequently modified or used to cross-link polymer chains, enhancing thermal stability and mechanical properties. ekb.eg

Porous Organic Polymers: The nitrile functionality is particularly useful in the synthesis of C3-symmetric materials like covalent triazine frameworks (CTFs). nih.gov Through acid- or base-catalyzed trimerization, three molecules of the benzonitrile (B105546) derivative can cyclize to form a 1,3,5-triazine (B166579) ring. If a bifunctional version of the molecule is used, this reaction can lead to the formation of a porous, cross-linked polymer network. These materials are investigated for applications in gas storage, separation, and catalysis due to their high surface area and permanent porosity.

Development of Ligands for Catalysis and Coordination Chemistry

The nitrile group and the aromatic ring of this compound provide sites for coordination with metal ions, and the chloromethyl group allows for the facile introduction of other donor groups to create multidentate ligands. hud.ac.uknih.gov A common strategy involves the nucleophilic substitution of the chloride by a nitrogen-containing heterocycle, such as pyridine, imidazole, or pyrazole. This reaction attaches a potent metal-binding site to the benzonitrile framework. The resulting ligand can coordinate to a metal center through both the newly introduced heterocycle's nitrogen atom and the nitrile nitrogen, forming a stable chelate ring. The steric bulk provided by the ortho-methyl group can influence the coordination geometry and the catalytic activity of the resulting metal complex. These ligands and their corresponding metal complexes are of interest in homogeneous catalysis and for the development of new sensing materials. hud.ac.ukresearchgate.net

Exploration of Biological Interactions and Mechanistic Chemical Biology Studies of 2 Chloromethyl 6 Methylbenzonitrile Analogues

In Vitro Studies on Enzyme-Ligand Interactions and Inhibition Mechanisms

In vitro enzymatic assays are a cornerstone for characterizing the interaction between a small molecule and a target enzyme. These studies provide crucial information about the compound's potency, selectivity, and mechanism of inhibition. For analogues of 2-(Chloromethyl)-6-methylbenzonitrile, a systematic in vitro evaluation would be the first step in elucidating their potential as enzyme inhibitors.

The process typically begins with screening the compound library against a panel of enzymes to identify potential targets. Once a target is identified, detailed kinetic studies are performed to determine the inhibition mechanism. Common mechanisms include competitive, non-competitive, and uncompetitive inhibition, each providing insight into how the analogue interacts with the enzyme, whether at the active site or an allosteric site. frontiersin.org The potency of the inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki), with lower values indicating higher potency. For instance, in the development of cholinesterase inhibitors, in vitro assays are used to determine the IC50 values, which guide the selection of promising drug candidates. nih.gov

The following table illustrates a hypothetical dataset from an in vitro enzyme inhibition study for a series of this compound analogues against a putative target enzyme.

Compound IDR Group ModificationIC50 (µM)Inhibition Type
Analogue 1 -H15.2Competitive
Analogue 2 -OCH38.5Competitive
Analogue 3 -Cl2.1Mixed
Analogue 4 -NH225.0Non-competitive

This is a hypothetical table for illustrative purposes.

Receptor Binding Profiling and Interaction Principles

Beyond enzyme inhibition, small molecules can exert their effects by binding to cellular receptors. Receptor binding assays are essential for determining the affinity and specificity of a compound for its target receptor. These assays typically involve radioligand displacement, where the ability of the test compound to displace a known radiolabeled ligand from the receptor is measured. The data from these experiments are used to calculate the binding affinity (Ki).

The principles of receptor interaction are governed by the three-dimensional structure of both the ligand and the receptor binding pocket. Factors such as shape complementarity, hydrogen bonding, hydrophobic interactions, and electrostatic forces dictate the strength and specificity of the binding. For example, the study of N-cyclopropylmethyl-nornepenthone derivatives revealed that subtle changes in the substitution pattern could significantly alter the binding affinity for kappa and mu opioid receptors. nih.gov Computational modeling and molecular docking studies can be employed to predict the binding mode of this compound analogues to a target receptor, providing insights that can guide the design of more potent and selective ligands.

Structure-Activity Relationship (SAR) Investigations for Chemical Probe Design

Structure-Activity Relationship (SAR) studies are a critical component of medicinal chemistry, aiming to understand how modifications to a chemical structure affect its biological activity. nih.gov By systematically altering different parts of the this compound scaffold and assessing the impact on a specific biological endpoint (e.g., enzyme inhibition or receptor binding), researchers can identify key structural features required for activity.

For the design of chemical probes, SAR studies are invaluable. A chemical probe is a small molecule used to study a biological target. An ideal probe is potent, selective, and has a known mechanism of action. SAR data helps in optimizing these properties. For example, in the development of xanthine (B1682287) oxidase inhibitors, quantitative structure-activity relationship (QSAR) models were built to predict the inhibitory effects of amide derivatives, guiding the design of more potent compounds. frontiersin.org

The following table illustrates a hypothetical SAR study for this compound analogues, highlighting the effect of substitutions at the methyl and nitrile positions on enzyme inhibitory activity.

Compound IDMethyl Position SubstitutionNitrile Position ModificationRelative Potency
Base Scaffold -CH3-CN1x
Analogue 5 -CH2CH3-CN2.5x
Analogue 6 -H-CN0.2x
Analogue 7 -CH3-CONH20.8x

This is a hypothetical table for illustrative purposes.

Design and Synthesis of Chemical Probes for Biological System Investigations

Once SAR studies have identified a potent and selective analogue, it can be further modified to create a chemical probe. This often involves the incorporation of a reporter tag (e.g., a fluorescent dye or a biotin (B1667282) molecule) or a photoreactive group for covalent labeling of the target protein. unimi.it The design of such probes requires careful consideration to ensure that the appended group does not significantly disrupt the compound's interaction with its target.

The synthesis of these probes involves multi-step organic chemistry routes. For example, the synthesis of photoreactive probes often involves the introduction of a diazirine or benzophenone (B1666685) moiety, which can be activated by UV light to form a covalent bond with the target protein. unimi.it Additionally, a "handle" such as a terminal alkyne or azide (B81097) may be incorporated to allow for bioorthogonal "click" chemistry, enabling the attachment of reporter tags after the probe has bound to its target in a complex biological sample. unimi.it

Cellular Studies Focusing on Mechanistic Uptake and Subcellular Localization

For a chemical probe to be effective in a cellular context, it must be able to cross the cell membrane and reach its target. Cellular uptake studies are therefore crucial. These studies often utilize fluorescently labeled versions of the probe, allowing for visualization of its entry into cells using techniques like fluorescence microscopy. The mechanisms of uptake can vary and may include passive diffusion, active transport, or endocytosis. nih.gov

Determining the subcellular localization of a probe is equally important, as it confirms that the probe is reaching the correct cellular compartment to interact with its target. nih.gov Co-localization studies, where the fluorescent signal of the probe is compared with that of known organelle markers, can reveal whether the probe accumulates in the nucleus, mitochondria, endoplasmic reticulum, or other subcellular structures. Understanding the uptake and localization of this compound analogue-based probes is essential for interpreting the results of cellular experiments and ensuring their utility as tools for chemical biology research. nih.gov

Conclusion and Future Research Trajectories for 2 Chloromethyl 6 Methylbenzonitrile

Synthesis of Key Research Findings and Methodological Advances

Currently, dedicated research focusing exclusively on the synthesis and reactivity of 2-(chloromethyl)-6-methylbenzonitrile is limited in publicly accessible scientific literature. However, a synthesis of key findings from related chemistry provides a strong foundation for future methodological advancements. The synthesis of this compound can be logically approached through established chloromethylation reactions of aromatic compounds. Specifically, the chloromethylation of 2-methylbenzonitrile would be the most direct route. Standard procedures often involve the use of formaldehyde (B43269) and hydrogen chloride, frequently with a Lewis acid catalyst. dur.ac.uk Alternatively, chloromethyl methyl ether can be employed as the chloromethylating agent, a method known for its efficiency. nih.govorganic-chemistry.orgresearchgate.net

Future research should focus on optimizing these potential synthetic routes to achieve high yields and selectivity, avoiding common side reactions such as the formation of diarylmethane by-products. dur.ac.uk The development of milder and more environmentally benign catalytic systems for the chloromethylation of substituted benzonitriles would represent a significant methodological advance. Furthermore, exploring enzymatic or biocatalytic approaches for regioselective halogenation could offer novel and sustainable synthetic pathways.

Identification of Unexplored Reactivity and Novel Synthetic Frontiers

The reactivity of this compound is largely unexplored, presenting a rich field for future investigation. As a benzylic halide, the compound is anticipated to be a versatile electrophile. libretexts.orgyoutube.comdrishtiias.com The chloromethyl group is an excellent leaving group, making it susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). This opens up avenues for the synthesis of a wide array of derivatives by reacting it with various nucleophiles.

Unexplored frontiers in its reactivity include:

Nucleophilic Substitution: A systematic study of its reactions with a diverse range of nucleophiles (e.g., amines, alcohols, thiols, carbanions) would be highly valuable. This could lead to the synthesis of novel amines, ethers, thioethers, and carbon-extended benzonitrile (B105546) derivatives. The kinetics and mechanisms of these substitution reactions warrant detailed investigation. nih.govrsc.org

Organometallic Chemistry: The formation of organometallic reagents, such as Grignard or organolithium compounds, from this compound could be explored. These reagents would serve as powerful intermediates for the construction of more complex molecular architectures.

Polymer Chemistry: The benzylic halide functionality suggests its potential as a monomer or an initiator in polymerization reactions. For instance, it could be used in the synthesis of functional polymers with pendant benzonitrile groups, which could have interesting material properties. acs.org

A summary of potential nucleophilic substitution reactions is presented in the table below.

NucleophileReagent ExamplePotential Product Class
AmineAmmonia (B1221849), Primary/Secondary AminesSubstituted Benzylamines
AlcoholSodium MethoxideBenzyl (B1604629) Ethers
ThiolSodium ThiophenoxideBenzyl Thioethers
CyanideSodium CyanideDinitrile Derivatives
Azide (B81097)Sodium AzideBenzyl Azides

Emerging Interdisciplinary Research Opportunities (e.g., materials science, advanced chemical biology tools)

The unique combination of a reactive chloromethyl group and a polar nitrile functionality within a substituted aromatic ring makes this compound an attractive candidate for interdisciplinary research.

Materials Science: The nitrile group is known for its strong dipole moment and ability to coordinate with metal ions. Polymers incorporating this moiety could exhibit interesting dielectric properties or be used as ligands in the design of novel catalysts or metal-organic frameworks (MOFs). The potential for this compound to act as a building block for liquid crystals or other advanced materials is an exciting avenue for exploration. google.comgoogle.com

Advanced Chemical Biology Tools: The reactivity of the chloromethyl group allows for its conjugation to biomolecules, suggesting its use as a chemical probe. chemicalprobes.orgresearchgate.net For example, it could be used to label specific sites on proteins or other biological macromolecules. The nitrile group can serve as a useful spectroscopic handle (e.g., in infrared spectroscopy) to report on the local environment. Furthermore, cyanobenzyl moieties have been incorporated into radioligands for medical imaging, indicating a potential application for derivatives of this compound in the development of new diagnostic agents. nih.gov The development of fluorescent probes based on this scaffold could also be a fruitful area of research. rsc.org

Directions for Advanced Theoretical and Computational Research

The lack of experimental data on this compound makes it a prime candidate for theoretical and computational investigation.

Reaction Mechanism and Kinetics: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction pathways of its nucleophilic substitution reactions. This would provide valuable insights into the reaction mechanisms and help predict reactivity with different nucleophiles.

Molecular Properties: High-level ab initio calculations can be used to determine the precise geometric and electronic structure of the molecule. kpfu.ru This includes predicting its dipole moment, polarizability, and vibrational frequencies, which can aid in its experimental characterization.

Spectroscopic Prediction: Computational methods can predict its NMR, IR, and UV-Vis spectra, which would be invaluable for its identification and characterization in experimental studies.

Materials Properties Simulation: For potential applications in materials science, computational modeling can be used to predict the properties of polymers or other materials derived from this compound. This could include simulating their mechanical, thermal, and electronic properties.

A summary of key computational research directions is provided in the table below.

Research AreaComputational MethodPotential Insights
Reaction MechanismsDensity Functional Theory (DFT)Transition state energies, reaction pathways, kinetic predictions
Molecular PropertiesAb initio methods (e.g., CCSD(T))Optimized geometry, electronic structure, dipole moment
Spectroscopic AnalysisTime-Dependent DFT (TD-DFT)Prediction of NMR, IR, and UV-Vis spectra
Materials SimulationMolecular Dynamics (MD), DFTPrediction of polymer properties, interaction with other molecules

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.